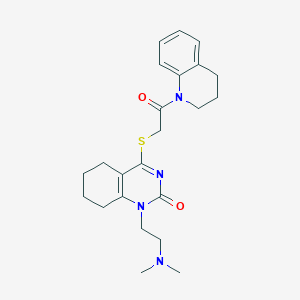![molecular formula C11H10N6O2 B2563150 5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione CAS No. 956726-60-6](/img/structure/B2563150.png)
5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 956726-60-6. It has a molecular weight of 258.24 and is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-3-2-4-8(5-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19) . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 6 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a melting point of 190-191 degrees Celsius . It is a powder at room temperature and is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of analogues of the specified compound involves reactions that yield novel structures with potential biological activity. For instance, Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, resulting in novel compounds with potential for further biological evaluation Klásek, Lyčka, Mikšík, & Růžička, 2010. Similarly, Sethusankar et al. (2002) provided insight into the crystalline structure of a related compound, highlighting the importance of molecular geometry in the function and potential applications of these substances Sethusankar, Thennarasu, Velmurugan, & Moon Jib-Kim, 2002.
Biological Activities and Applications
Research into the biological activities of imidazolidine-2,4-dione derivatives has shown promising results across various studies. For example, El-Sayed et al. (2018) designed and synthesized new hybrids of imidazolidine-2,4-dione, showing significant antitumor activity against multiple cancer cell lines, suggesting potential applications in cancer therapy El-Sayed, El-Ashmawy, Bayoumi, Hassan, & El-Subbagh, 2018. Penthala et al. (2011) synthesized novel N-benzyl aplysinopsin analogs, demonstrating potent in vitro cytotoxicity against human tumor cell lines, indicating another avenue for the development of anticancer agents Penthala, Reddy Yerramreddy, Crooks, 2011.
Material Science and Molecular Design
In material science, the unique properties of imidazolidine derivatives have been exploited for the development of novel materials. For instance, Kravchenko et al. (2018) discussed the synthesis of glycolurils and their analogues, highlighting their widespread applications in various fields such as explosives and supramolecular chemistry Kravchenko, Baranov, & Gazieva, 2018. This illustrates the compound's relevance beyond biomedical applications, extending to materials science and engineering.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of imidazolidine-2,4-dione derivatives have been explored, showing significant efficacy against various pathogens. Prakash et al. (2011) synthesized a series of thiazolidine-2,4-diones with promising antibacterial and antifungal properties, suggesting potential for the development of new antimicrobial agents Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011.
Safety and Hazards
Wirkmechanismus
Target of Action
Tetrazole derivatives, which include this compound, are known to have diverse biological applications . They can act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . This allows them to interact with a variety of biological targets.
Mode of Action
Tetrazoles in general are known to interact with their targets through their nitrogen-rich heterocyclic structure . This structure allows them to donate and accept electrons, enabling them to form stable interactions with their targets.
Biochemical Pathways
Tetrazole derivatives are known to affect a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions, which include this compound, are known to be more soluble in lipids than carboxylic acids . This property allows them to penetrate more easily through cell membranes, potentially enhancing their bioavailability.
Result of Action
Given the wide range of biological activities associated with tetrazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
The properties of tetrazole derivatives suggest that factors such as ph and lipid solubility could potentially influence their action .
Eigenschaften
IUPAC Name |
5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-3-2-4-8(5-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERGTDHREWSFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
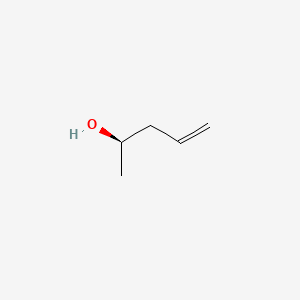
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(3,4-dimethoxyphenyl)thiophene-2-carboxamide](/img/structure/B2563068.png)
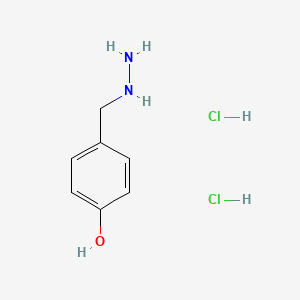
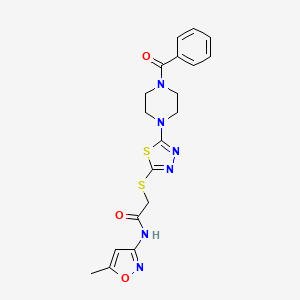
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563071.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2563072.png)
![ethyl 2-(3-tosylpropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2563073.png)
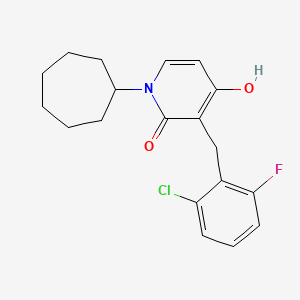

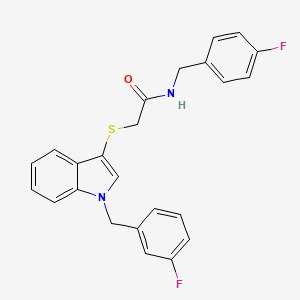
![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)
![N-benzyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2563085.png)

